molecular formula C6H8BNO4S B1288796 2-Boronobenzenesulfonamide CAS No. 193753-37-6

2-Boronobenzenesulfonamide

Cat. No.: B1288796
CAS No.: 193753-37-6
M. Wt: 201.01 g/mol
InChI Key: XFORZWBCSDBOGL-UHFFFAOYSA-N
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Description

2-Boronobenzenesulfonamide is a useful research compound. Its molecular formula is C6H8BNO4S and its molecular weight is 201.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-sulfamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFORZWBCSDBOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617254
Record name (2-Sulfamoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193753-37-6
Record name (2-Sulfamoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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